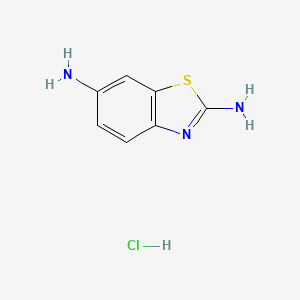

1,3-Benzothiazole-2,6-diamine hydrochloride

Description

Properties

Molecular Formula |

C7H8ClN3S |

|---|---|

Molecular Weight |

201.68 g/mol |

IUPAC Name |

1,3-benzothiazole-2,6-diamine;hydrochloride |

InChI |

InChI=1S/C7H7N3S.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,8H2,(H2,9,10);1H |

InChI Key |

VMUURHFLHYXMLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)SC(=N2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzothiazole-2,6-diamine hydrochloride typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones. One common method is the cyclization of thioamide or carbon dioxide as raw materials . The reaction conditions often include the use of catalysts such as piperidine in ethanol solvent, and the reaction is usually carried out at elevated temperatures .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step processes that include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques . These methods are optimized for large-scale production and often utilize microwave irradiation and one-pot multicomponent reactions to increase efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazole-2,6-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are often used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane (DMP) is used at ambient temperature for intramolecular cyclization.

Reduction: Sodium borohydride is used under mild conditions.

Substitution: Halogens and nucleophiles are used in the presence of catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, which have significant biological and industrial applications .

Scientific Research Applications

1,3-Benzothiazole-2,6-diamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Benzothiazole-2,6-diamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death. Additionally, the compound’s structure allows it to interact with various proteins and enzymes, making it a versatile molecule for drug development .

Comparison with Similar Compounds

Pramipexole Dihydrochloride Monohydrate

- Structure: (6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride monohydrate.

- CAS : 191217-81-9 .

- Molecular Formula : C₁₀H₁₇N₃S·2HCl·H₂O.

- Pharmacology: Non-ergot dopamine D2/D3 receptor agonist with high bioavailability and selectivity for striatal receptors .

- Applications : Treatment of Parkinson’s disease and restless legs syndrome.

Dexpramipexole Dihydrochloride

1,3-Benzothiazole-2,6-diamine (Impurity A)

2-Methylbenzene-1,3-diamine Dihydrochloride

- Structure : A toluene-derived diamine lacking the benzothiazole ring.

- CAS : 15481-70-6 .

- Key Difference : Absence of sulfur and thiazole ring reduces structural complexity and pharmacological relevance compared to benzothiazole derivatives.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Pharmacological Role | Key Structural Feature |

|---|---|---|---|---|---|

| 1,3-Benzothiazole-2,6-diamine hydrochloride* | Not explicitly listed | C₇H₁₀ClN₃S (inferred) | ~220 (estimated) | Synthetic intermediate/impurity | Benzothiazole core with NH₂ groups |

| Pramipexole dihydrochloride monohydrate | 191217-81-9 | C₁₀H₁₇N₃S·2HCl·H₂O | 302.27 | Dopamine agonist | (6S)-N-propyl substitution |

| Dexpramipexole dihydrochloride | 106092-11-9 | C₁₀H₁₇N₃S·2HCl | 284 (anhydrous) | Inactive enantiomer | (6R)-N-propyl substitution |

| 1,3-Benzothiazole-2,6-diamine (Impurity A) | 106092-09-5 | C₇H₁₀N₃S | 168.24 | Pharmaceutical impurity | Des-propyl, non-salt form |

| 2-Methylbenzene-1,3-diamine dihydrochloride | 15481-70-6 | C₇H₁₂Cl₂N₂ | 195.09 | Industrial intermediate | Toluene backbone, no thiazole ring |

*Note: The hydrochloride form of 1,3-benzothiazole-2,6-diamine is inferred from related compounds in the evidence .

Key Research Findings

Stereochemical Impact : The (6S) configuration in pramipexole is critical for dopamine receptor binding, while the (6R) enantiomer (dexpramipexole) shows diminished activity .

Impurity Significance : Impurity A ((6S)-1,3-benzothiazole-2,6-diamine) is controlled to ≤0.15% in pramipexole formulations, as per HPLC validation protocols .

Synthetic Pathways : Derivatives like pramipexole are synthesized via multi-step routes involving azide intermediates and palladium-catalyzed couplings, as shown in Scheme 1 of .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 1,3-Benzothiazole-2,6-diamine hydrochloride in pharmaceutical research?

- Methodological Answer : Utilize reverse-phase high-performance liquid chromatography (HPLC) with a C18 column for purity assessment, coupled with UV detection at 220–280 nm to monitor the benzothiazole chromophore . For chiral resolution of enantiomers (e.g., (6S) vs. (6R) forms), employ chiral stationary-phase chromatography, such as amylose- or cellulose-based columns, with mobile phases like hexane/isopropanol . Structural confirmation should include H/C NMR for amine and aromatic protons, and mass spectrometry (MS) for molecular ion verification .

Q. How should researchers handle solubility and stability challenges during experimental design?

- Methodological Answer : The compound is highly soluble in water and methanol but poorly soluble in ethanol (96%) and dichloromethane. Prepare stock solutions in deionized water or methanol for biological assays. Stability requires storage at 2–8°C in airtight, light-protected containers to prevent degradation of the diamine groups. Avoid prolonged exposure to high temperatures (>40°C) .

Q. What safety protocols are critical for laboratory handling?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work under a fume hood to avoid inhalation or dermal contact. In case of accidental exposure, rinse affected skin/eyes with water for 15 minutes and seek medical attention. Store separately from oxidizing agents, and dispose of waste via licensed hazardous waste contractors .

Advanced Research Questions

Q. What strategies resolve enantiomeric forms of 1,3-Benzothiazole-2,6-diamine derivatives?

- Methodological Answer : Enantiomeric separation can be achieved using preparative chiral chromatography with a Chiralpak® AD-H column and isocratic elution (e.g., hexane:ethanol:diethylamine, 80:20:0.1 v/v). Monitor optical rotation ([α]) to confirm enantiopurity, with (6S)-enantiomers typically showing negative rotation (e.g., -64° to -69° in methanol) .

Q. How can researchers address biological activity discrepancies between enantiomers?

- Methodological Answer : Compare (6S)- and (6R)-enantiomers in receptor-binding assays (e.g., dopamine D2/D3 receptor affinity) to quantify stereospecific effects. Computational docking studies using software like AutoDock Vina can model interactions with binding pockets. Validate findings with in vivo models (e.g., Parkinson’s disease rodent assays) .

Q. What synthetic routes optimize yield and purity for this compound?

- Methodological Answer : Catalytic hydrogenation of 6-nitro-1,3-benzothiazole derivatives using Pd/C in methanol under pressure (50 psi) achieves high diamine yields. Purify via recrystallization from ethanol/water (3:1) to remove byproducts. Monitor reaction progress with TLC (silica gel, ethyl acetate:hexane, 1:1) .

Q. How to validate purity in cross-disciplinary studies?

- Methodological Answer : Combine orthogonal methods:

- HPLC-UV/ELSD for organic impurities.

- Karl Fischer titration for water content.

- ICP-MS for trace metal analysis (e.g., Pd residues from synthesis).

- XRD for crystalline structure confirmation .

Notes on Data Contradictions

- Enantiomer Activity : Discrepancies in biological data may arise from incomplete chiral resolution. Validate chromatographic methods with spiked racemic mixtures .

- Degradation Products : Long-term storage may form hydrochloride salt degradation byproducts; use accelerated stability studies (40°C/75% RH for 6 months) to identify impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.